molecular formula C18H12Cl2N2O2S B15149478 N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B15149478
M. Wt: 391.3 g/mol
InChI Key: GNZNGFIRQGFSJI-UHFFFAOYSA-N
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Description

N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a dichlorophenyl group, and an amide linkage

Properties

Molecular Formula

C18H12Cl2N2O2S

Molecular Weight

391.3 g/mol

IUPAC Name

N-[3-[(2,3-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H12Cl2N2O2S/c19-14-7-2-6-13(16(14)20)17(23)21-11-4-1-5-12(10-11)22-18(24)15-8-3-9-25-15/h1-10H,(H,21,23)(H,22,24)

InChI Key

GNZNGFIRQGFSJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2,3-dichlorobenzoyl chloride and 3-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine.

    Cyclization: The intermediate product undergoes cyclization to form the thiophene ring under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes or modulation of receptor activity, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its furan and pyrrole analogs.

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